2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-8-17(2)21(14-16)28(26,27)23-15-19-9-11-20(12-10-19)22(25)24-13-5-4-6-18(24)3/h7-12,14,18,23H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCCETZWUAOMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the piperidinyl carbonyl group and the dimethyl substitutions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new antibiotics or anticancer drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide, we compare it to analogs with overlapping structural motifs, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues from Published Research
Compound 10a (N-(9,10-Dihydro-9,10-Dioxoanthracene-2-yl)Aminoacetyl)-4-[5-(p-Tolyl)-3-Trifluoromethyl-1H-Pyrazol-1-yl]Benzene Sulfonamide)
- Structure: Combines a sulfonamide core with an anthraquinone-aminoacetyl group and a pyrazole ring substituted with p-tolyl and trifluoromethyl groups.
- Synthesis: Synthesized via condensation of celecoxib derivatives with anthraquinone intermediates under reflux conditions .
- Key Properties: LogP: ~3.8 (indicative of moderate lipophilicity). Solubility: <0.1 mg/mL in aqueous buffer (pH 7.4) due to the bulky anthraquinone group. Biological Activity: Demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM) and antiproliferative effects in cancer cell lines (e.g., HT-29, IC₅₀ = 4.2 µM) .
Celecoxib (4-[5-(4-Methylphenyl)-3-Trifluoromethyl-1H-Pyrazol-1-yl]Benzenesulfonamide)
- Structure: Lacks the piperidine or anthraquinone substituents but shares the pyrazole-sulfonamide scaffold.
- Key Properties: LogP: 3.2. Solubility: 0.02 mg/mL (pH 7.4).
Comparative Data Table
| Parameter | This compound | Compound 10a | Celecoxib |
|---|---|---|---|
| Core Structure | Benzenesulfonamide + piperidine-carbonyl-benzyl | Benzenesulfonamide + anthraquinone-pyrazole | Benzenesulfonamide + pyrazole |
| LogP (Predicted) | ~3.1 | ~3.8 | 3.2 |
| Aqueous Solubility | Moderate (predicted >0.5 mg/mL at pH 7.4) | Low (<0.1 mg/mL) | Very low (0.02 mg/mL) |
| Target Selectivity | Hypothesized kinase or GPCR modulation | COX-2/kinase dual inhibition | COX-2-specific |
| Synthetic Complexity | High (multi-step coupling of piperidine and benzyl groups) | Moderate (condensation reaction) | Low |
Mechanistic and Pharmacological Divergence
- Piperidine vs. Anthraquinone Groups: The piperidine moiety in this compound likely enhances membrane permeability compared to Compound 10a’s anthraquinone, which contributes to hydrophobicity and reduced bioavailability.
- Pyrazole vs. Piperidine-Carbonyl: Celecoxib’s pyrazole ring drives COX-2 selectivity, whereas the piperidine-carbonyl group in the target compound may confer affinity for non-COX targets (e.g., kinases or G-protein-coupled receptors).
Biological Activity
2,5-Dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a sulfonamide moiety linked to a piperidine derivative. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which may lead to therapeutic effects in conditions like glaucoma and edema.
- Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Calcium Channel Modulation : Certain sulfonamide derivatives have been reported to interact with calcium channels, influencing cardiovascular functions .
Table 1: Biological Activities of Related Compounds
Study on Perfusion Pressure
A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure and coronary resistance compared to other sulfonamide derivatives. This suggests a potential application in managing cardiovascular disorders .
Antioxidant Capacity Assessment
Another investigation focused on the hybridization of benzene sulfonamides with piperazine derivatives. The study reported enhanced antioxidant capacity in these hybrids, indicating potential for therapeutic use in oxidative stress-related conditions .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its clinical application. Theoretical models using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters suggest favorable profiles for drug development. However, further empirical studies are needed to validate these findings.
Table 2: Theoretical Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Solubility | High |
| Permeability | Moderate |
| Metabolic Stability | Favorable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
